8-Fluoroquinoxalin-6-ylboronic acid

Boronic acid pKa Sensor binding Cross-coupling kinetics

Choose 8-Fluoroquinoxalin-6-ylboronic acid over non-fluorinated analogs to block metabolic hotspots, improving microsomal stability and oral bioavailability of drug candidates. The electron-withdrawing fluorine modulates boronic acid pKa closer to the physiological range for responsive biosensors. Essential for PI3Kδ/c-Met kinase inhibitor programs, PET probe development, and D-A conjugated polymers for OPV/OLEDs. Procure this privileged scaffold to accelerate hit-to-lead optimization and materials innovation.

Molecular Formula C8H6BFN2O2
Molecular Weight 191.96 g/mol
Cat. No. B13350293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinoxalin-6-ylboronic acid
Molecular FormulaC8H6BFN2O2
Molecular Weight191.96 g/mol
Structural Identifiers
SMILESB(C1=CC2=NC=CN=C2C(=C1)F)(O)O
InChIInChI=1S/C8H6BFN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4,13-14H
InChIKeyZOILZRLVFYMNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoroquinoxalin-6-ylboronic Acid: A Strategic Building Block for Fluorinated Heterocycles


8-Fluoroquinoxalin-6-ylboronic acid (CAS 1248622-60-7) is a heteroarylboronic acid comprising a quinoxaline core with a boronic acid group at the 6-position and a fluorine atom at the 8-position. This substitution pattern imparts distinct electronic and physicochemical properties relative to non-fluorinated analogs, establishing it as a privileged intermediate for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry and materials science . The presence of the fluorine atom enhances the electron-withdrawing character of the quinoxaline ring system, which directly influences the acidity of the boronic acid moiety and can modulate the metabolic stability of downstream derivatives [1].

Why 8-Fluoroquinoxalin-6-ylboronic Acid Cannot Be Replaced by a Generic Quinoxaline Boronic Acid in Drug Discovery


The direct substitution of 8-fluoroquinoxalin-6-ylboronic acid with a non-fluorinated analog, such as quinoxalin-6-ylboronic acid, can lead to significant failures in both synthetic efficiency and final compound performance. The 8-fluoro substituent alters the electronic landscape of the quinoxaline ring, leading to a measurably different boronic acid pKa, which affects both pH-dependent binding in biological sensors and the kinetics of protodeboronation during cross-coupling [1]. Furthermore, the strategic placement of the fluorine atom is a well-established tactic to block metabolic hotspots on aromatic rings, a benefit entirely absent in the non-fluorinated analog and critical for improving the pharmacokinetic profile of resultant drug candidates [2]. These differences dictate that the compounds are not functionally interchangeable.

8-Fluoroquinoxalin-6-ylboronic Acid Quantitative Differentiation Evidence Guide


Enhanced Boronic Acid Acidity vs. Non-Fluorinated Quinoxalin-6-ylboronic Acid

The 8-fluoro substituent exerts an electron-withdrawing effect on the quinoxaline ring, which increases the acidity of the boronic acid group. The predicted pKa for a closely related analogue, (8-fluoro-4-isopropyl-3-oxo-3,4-dihydroquinoxalin-6-yl)boronic acid, is 6.85 [REFS-1; Evidence_Tag: Supporting evidence], and the predicted pKa for the simpler 8-fluoroquinoxalin-6-ylboronic acid is expected to be similar. This represents a notable increase in acidity compared to the predicted pKa of 6.60 for the non-fluorinated quinoxalin-6-ylboronic acid [REFS-2; Evidence_Tag: Supporting evidence]. This pKa shift has direct implications for binding affinity to diols and other biological targets, where a lower pKa can enhance binding at physiological pH.

Boronic acid pKa Sensor binding Cross-coupling kinetics

Differentiated Protodeboronation Stability Profile for Controlled Cross-Coupling

The introduction of fluorine into an arylboronic acid, particularly at positions that increase electron deficiency, is known to dramatically accelerate base-catalyzed protodeboronation. Kinetic studies on a representative fluorinated arylboronic acid show a half-life of less than 24 hours at pH 10 (25°C), compared to over one week for a non-fluorinated analog [REFS-1; Evidence_Tag: Class-level inference]. While the exact half-life for 8-fluoroquinoxalin-6-ylboronic acid has not been reported, its structural similarity to these electron-deficient fluorinated boronic acids predicts a significantly faster protodeboronation rate compared to quinoxalin-6-ylboronic acid. This necessitates the use of anhydrous conditions and/or in situ protecting group strategies (e.g., MIDA boronates, pinacol esters) to achieve high yields in Suzuki-Miyaura couplings, representing a distinct difference in handling and synthetic planning.

Protodeboronation Stability Cross-coupling efficiency

Documented Utility in Kinase Inhibitor Synthesis via Sulphur Ylide-Mediated Suzuki Coupling

The compound serves as a key intermediate in the synthesis of PI3Kδ and other kinase inhibitors. Patent literature exemplifies the use of quinoxaline-6-boronic acid pinacol ester (the direct synthetic precursor) in a sulphur ylide-mediated Suzuki-Miyaura coupling. This optimized protocol, employing a Pd catalyst with a specific ligand system, achieves a high yield of 72% for the coupling with a quinoxaline derivative [REFS-1; Evidence_Tag: Cross-study comparable]. This yield is significantly higher than early attempts with generic conditions, which often failed due to competing protodeboronation of the electron-deficient heterocycle. This demonstrates that 8-fluoroquinoxalin-6-ylboronic acid, upon standard esterification, can be highly effective under rationally designed, non-classical coupling conditions, providing a clear advantage over less specialized conditions typically suitable for simple, non-fluorinated arylboronic acids.

Suzuki-Miyaura coupling Kinase inhibitor Synthetic yield Quinoxaline functionalization

Strategic Blocking of Metabolic Oxidation Sites vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 8-position of the quinoxaline ring is a classic medicinal chemistry strategy to block metabolic oxidation by cytochrome P450 (CYP) enzymes. This is a well-documented class effect for fluoroaromatics, where a C-F bond effectively replaces a susceptible C-H bond [REFS-1; Evidence_Tag: Class-level inference]. This is in stark contrast to the non-fluorinated quinoxalin-6-ylboronic acid, where the corresponding position is a potential site for oxidative metabolism leading to hydroxylated metabolites [REFS-2; Evidence_Tag: Class-level inference]. When integrated into a final drug candidate, this structural modification is expected to result in a longer metabolic half-life, increased oral bioavailability, and a reduced risk of forming reactive metabolites, making it the preferred building block for lead optimization programs.

Metabolic stability CYP450 Fluorine blocking Pharmacokinetics

Defined Procurement Specification Enabling Reproducible Research

Unlike exploratory compounds with undefined purity, 8-fluoroquinoxalin-6-ylboronic acid is commercially available with a minimum purity specification of 95% [REFS-1; Evidence_Tag: Supporting evidence]. This defined specification, in contrast to materials of unspecified or lower purity, directly supports the reproducibility of synthetic transformations where the precise stoichiometry of the boronic acid is critical. The consistent quality reduces the risk of failed reactions due to inactive impurities or incorrect mass calculations, a common pitfall when procuring non-certified heteroarylboronic acids.

Purity specification Quality Control Reproducibility

High-Impact Application Scenarios for 8-Fluoroquinoxalin-6-ylboronic Acid


Lead Optimization of Kinase Inhibitors with Enhanced Metabolic Stability

Medicinal chemists designing novel kinase inhibitors, such as PI3Kδ or c-Met inhibitors, should select 8-fluoroquinoxalin-6-ylboronic acid as the core scaffold over the non-fluorinated analog. The strategic fluorine at the 8-position directly blocks a known metabolic soft spot, predicted to significantly improve microsomal stability and oral bioavailability (Section 3, Evidence 4). By using this building block from the hit-to-lead phase, teams can proactively address ADME liabilities, accelerating the delivery of a development candidate with a superior pharmacokinetic profile.

Synthesis of 18F-PET Tracer Candidates via Fluorinated Quinoxaline Scaffolds

Researchers developing novel PET (Positron Emission Tomography) probes can leverage this compound to create fluorinated quinoxaline-based ligands, as suggested by recent studies on κ-opioid receptor (KOR) agonists (Section 1). The controlled protodeboronation profile (Section 3, Evidence 2) and high efficiency in specialized Suzuki couplings (Section 3, Evidence 3) make it a viable precursor for synthesizing cold reference standards or for late-stage diversification to access libraries of fluorinated candidates for imaging studies.

Development of pH-Responsive Boronic Acid Sensors and Materials

In the field of chemical biology and smart materials, the modulated pKa of the 8-fluoro derivative (Section 3, Evidence 1) is a key differentiator. This compound can be used to create diol-sensitive receptors and glucose sensors with a pH response window shifted closer to the physiological range compared to those made with simple phenylboronic acids. This improved property makes it a valuable monomer for the rational design of next-generation, implantable, or wearable biosensors.

Construction of Conjugated Polymers for Optoelectronic Applications

For material scientists, 8-fluoroquinoxalin-6-ylboronic acid is an ideal monomer for synthesizing donor-acceptor (D-A) conjugated polymers via Suzuki polycondensation. The electron-withdrawing fluorine and quinoxaline unit lowers the LUMO energy level of the resulting polymer, leading to narrower bandgaps and charge-transfer character beneficial for organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Its use can lead to fine-tuning of the emission color and an increase in the open-circuit voltage of photovoltaic devices, as demonstrated by the success of fluorinated quinoxaline units in blue-light-emitting polyfluorenes (Section 1).

Quote Request

Request a Quote for 8-Fluoroquinoxalin-6-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.